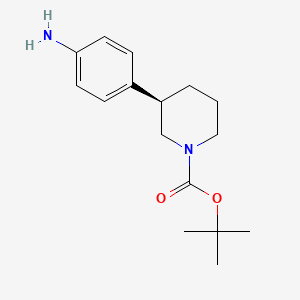

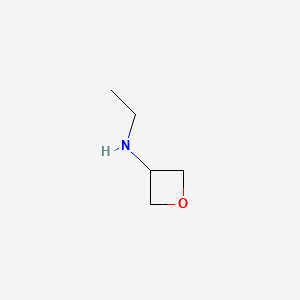

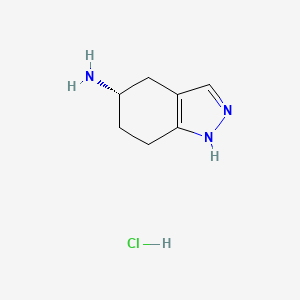

![molecular formula C7H2Br2F3N3 B572974 6,8-二溴-2-(三氟甲基)咪唑并[1,2-a]吡嗪 CAS No. 1208082-24-9](/img/structure/B572974.png)

6,8-二溴-2-(三氟甲基)咪唑并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” is a chemical compound that falls under the category of imidazopyrazines . Imidazopyrazines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine”, has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction proceeds smoothly with yields ranging from good to excellent and tolerates various functional groups such as fluoro, chloro, methyl, and methoxy groups .Molecular Structure Analysis

The molecular formula of “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” is C8H3Br2F3N2 . The molecular weight is 343.926 Da .Chemical Reactions Analysis

The synthesis of “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is facilitated by microwave irradiation in a solvent- and catalyst-free environment .科学研究应用

有机合成

“6,8-二溴-2-(三氟甲基)咪唑并[1,2-a]吡嗪”在有机合成中用作通用的支架 . 它可以用作合成各种复杂分子的构建模块,有助于开发新的合成方法 .

药物开发

该化合物在药物开发中显示出潜力,特别是由于其咪唑并[1,2-a]吡嗪结构 . 这种结构以其反应性和多种生物活性而闻名,使其成为开发新药的宝贵组成部分 .

抗癌研究

咪唑并[1,2-a]吡嗪类似物,包括“6,8-二溴-2-(三氟甲基)咪唑并[1,2-a]吡嗪”,在抗癌研究中显示出潜力 . 可以进一步探索这些化合物对各种癌症的潜在治疗作用 .

抗利什曼病研究

同样,这些化合物也表现出抗利什曼病活性 . 利什曼病是一种寄生虫病,影响着全世界数百万人,人们一直在寻找新的治疗方法 .

抗惊厥研究

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological systems . They are found in many drugs due to their ability to bind with various living systems .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Result of Action

It’s known that imidazo[1,2-a]pyrazine derivatives have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

未来方向

Imidazo[1,2-a]pyridines and related compounds have a wide range of applications in medicinal chemistry and material science . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

生化分析

Biochemical Properties

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound exhibits uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties, which suggests its potential interaction with adenosine receptors and phosphodiesterase enzymes . These interactions are crucial for its pharmacological effects, as they influence the compound’s ability to modulate cellular signaling pathways and physiological responses.

Cellular Effects

The effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to changes in cyclic AMP levels, affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s theophylline-like properties suggest its potential to inhibit phosphodiesterase enzymes, thereby influencing cellular metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to adenosine receptors and phosphodiesterase enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and modulation of cellular signaling pathways. The compound’s ability to inhibit phosphodiesterase enzymes, for example, can lead to increased cyclic AMP levels, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, the compound’s impact on cellular signaling pathways and gene expression can lead to sustained physiological responses, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as uterine relaxation and cardiac stimulation . At higher doses, the compound may induce toxic or adverse effects, including respiratory distress and cardiac arrhythmias . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s interaction with phosphodiesterase enzymes and adenosine receptors suggests its involvement in pathways regulating cyclic AMP levels and energy homeostasis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s bromine and trifluoromethyl groups facilitate its uptake and accumulation in specific cellular compartments . These interactions can affect the compound’s localization and distribution, influencing its overall activity and function within the body.

Subcellular Localization

The subcellular localization of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with adenosine receptors and phosphodiesterase enzymes may localize the compound to the plasma membrane and cytoplasm, respectively . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSSZFAHVRVUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

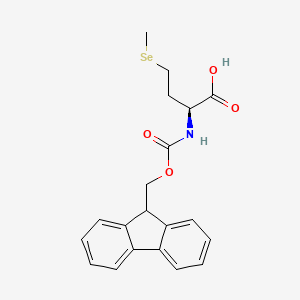

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)

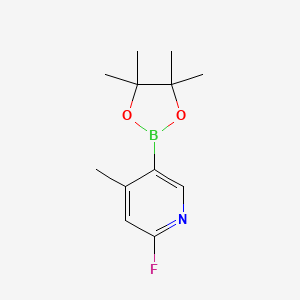

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)